molecular formula C12H18ClN B1597006 N-cyclohexylaniline Hydrochloride CAS No. 64316-73-0

N-cyclohexylaniline Hydrochloride

Cat. No. B1597006
CAS RN: 64316-73-0
M. Wt: 211.73 g/mol
InChI Key: DVGLBMLXBJFWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexylaniline hydrochloride is a chemical compound that has gained significant attention from the scientific community due to its unique properties and potential applications. It is a white crystalline solid that is soluble in water and commonly used as a reagent in various chemical reactions.

Scientific Research Applications

Summary of the Application

N-cyclohexylaniline is used as a reagent in the palladium-catalyzed amination of aromatic bromides . This process is an important method for the formation of carbon-nitrogen bonds, which are key in the synthesis of many organic compounds.

Methods of Application

The process involves the use of a palladium catalyst, which facilitates the reaction between the aromatic bromide and the N-cyclohexylaniline. The specific details of the procedure can vary, but it generally involves the combination of the aromatic bromide, N-cyclohexylaniline, and the palladium catalyst under specific conditions .

Results or Outcomes

The outcome of this process is the formation of a new compound through the creation of a carbon-nitrogen bond. The efficiency of the reaction can be influenced by various factors, including the specific palladium catalyst used .

2. Production of N-cyclohexyl-N-phenyl-urea

Summary of the Application

N-cyclohexylaniline is used in the production of N-cyclohexyl-N-phenyl-urea . This compound has potential applications in various areas, including the production of certain types of polymers.

Methods of Application

The production of N-cyclohexyl-N-phenyl-urea involves the reaction of N-cyclohexylaniline with a suitable isocyanate compound. The reaction is typically carried out at ambient temperature .

Results or Outcomes

3. Aniline Synthesis Catalysis

Summary of the Application

N-cyclohexylaniline is used in the large-scale operation of a heterogeneously catalyzed nitrobenzene hydrogenation process to produce aniline . This process is important for the production of aniline, a major component of any large-scale isocyanate production chain .

Methods of Application

The process involves the use of a catalyst and operates at elevated temperatures (>100 °C), a condition that can compromise aniline selectivity . The process is carried out over a range of 60−180 °C .

Results or Outcomes

The outcome of this process is the production of aniline. The selectivity of aniline is sensitive to residence time .

4. Production of Polyurethanes

Summary of the Application

N-cyclohexylaniline is used in the production of polyurethanes . Polyurethanes are specialty polymers that find wide application in modern society, including in furnishings, the construction sector, insulation, and as components used in aircrafts and cars .

Methods of Application

The production of polyurethanes involves the reaction between isocyanates and polyols . More than 90% of polyurethanes are produced from aromatic polyisocyanates, with toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI) being the dominant materials .

Results or Outcomes

The result of this process is the formation of polyurethanes. The polyurethane industry has exhibited annual growth rates of 4−5%, with annual consumption in 2017 reported to exceed 20 Mt .

5. Aniline Synthesis Catalysis

Summary of the Application

N-cyclohexylaniline is used in the large-scale operation of a heterogeneously catalyzed nitrobenzene hydrogenation process to produce aniline . This process is important for the production of aniline, a major component of any large-scale isocyanate production chain .

Methods of Application

The process involves the use of a catalyst and operates at elevated temperatures (>100 °C), a condition that can compromise aniline selectivity . The process is carried out over a range of 60−180 °C .

Results or Outcomes

The outcome of this process is the production of aniline. The selectivity of aniline is sensitive to residence time .

6. Production of Polyurethanes

Summary of the Application

N-cyclohexylaniline is used in the production of polyurethanes . Polyurethanes are specialty polymers that find wide application in modern society, including in furnishings, the construction sector, insulation, and as components used in aircrafts and cars .

Methods of Application

The production of polyurethanes involves the reaction between isocyanates and polyols . More than 90% of polyurethanes are produced from aromatic polyisocyanates, with toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI) being the dominant materials .

Results or Outcomes

The result of this process is the formation of polyurethanes. The polyurethane industry has exhibited annual growth rates of 4−5%, with annual consumption in 2017 reported to exceed 20 Mt .

properties

IUPAC Name

N-cyclohexylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1,3-4,7-8,12-13H,2,5-6,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGLBMLXBJFWSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372282
Record name N-cyclohexylaniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexylaniline Hydrochloride

CAS RN

64316-73-0
Record name N-cyclohexylaniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexylaniline Hydrochloride
Reactant of Route 2
N-cyclohexylaniline Hydrochloride
Reactant of Route 3
Reactant of Route 3
N-cyclohexylaniline Hydrochloride
Reactant of Route 4
Reactant of Route 4
N-cyclohexylaniline Hydrochloride
Reactant of Route 5
Reactant of Route 5
N-cyclohexylaniline Hydrochloride
Reactant of Route 6
Reactant of Route 6
N-cyclohexylaniline Hydrochloride

Citations

For This Compound
2
Citations
EF Pratt, EJ Frazza - Journal of the American Chemical Society, 1954 - ACS Publications
… Upon shaking a solution of this in petroleum ether with aqueous hydrochloric acid a 19% yield (4.9 g.) of N-cyclohexylaniline hydrochloride was …
Number of citations: 40 pubs.acs.org
V Berdini, MC Cesta, R Curti, G D'Anniballe, N Di Bello… - Tetrahedron, 2002 - Elsevier
New, extended applications of a modified palladium catalysed reductive amination procedure are described; a mechanistic hypothesis alternative to the common imine pathway is …
Number of citations: 57 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.